molecular formula C9H6ClNO B14002724 6-Chloroisoquinolin-4-ol

6-Chloroisoquinolin-4-ol

Cat. No.: B14002724
M. Wt: 179.60 g/mol
InChI Key: TZPVQYRHWAFEJH-UHFFFAOYSA-N
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Description

6-Chloroisoquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of 2-chlorobenzylamine with glyoxylic acid under acidic conditions, followed by oxidation . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium catalysts has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloroisoquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloroisoquinolin-4-ol involves its interaction with various molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of specific kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-quinolinol
  • 6-Chloro-1,4-dihydroquinolin-4-one
  • 6-Chloro-4-hydroxyquinoline

Uniqueness

6-Chloroisoquinolin-4-ol is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloroisoquinolin-4-ol

InChI

InChI=1S/C9H6ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H

InChI Key

TZPVQYRHWAFEJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C=C1Cl)O

Origin of Product

United States

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